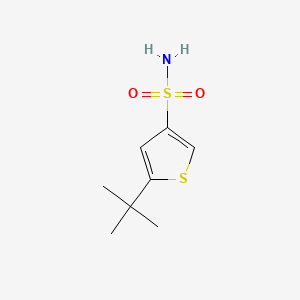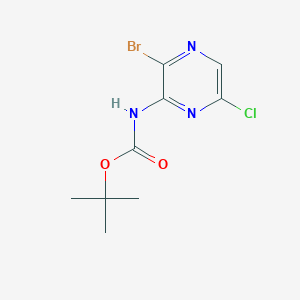
tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate typically involves the reaction of 3-bromo-6-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
3-bromo-6-chloropyrazine+tert-butyl chloroformatetriethylaminetert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The pyrazine ring can be subjected to oxidation and reduction reactions. For example, oxidation with potassium permanganate can yield pyrazine-2,3-dicarboxylic acid derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Substituted pyrazine derivatives.
Oxidation: Pyrazine-2,3-dicarboxylic acid derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry: tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It can act as an inhibitor of certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the reaction conditions.
類似化合物との比較
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
Comparison: While these compounds share structural similarities with tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate, they differ in the position of the substituents on the ring and the nature of the ring itself (pyrazine vs. pyridine). These differences can significantly impact their chemical reactivity and biological activity. For example, the presence of a bromine atom at different positions can alter the compound’s ability to undergo substitution reactions, while the type of ring (pyrazine vs. pyridine) can affect its interaction with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes
特性
分子式 |
C9H11BrClN3O2 |
|---|---|
分子量 |
308.56 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-6-chloropyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)14-7-6(10)12-4-5(11)13-7/h4H,1-3H3,(H,13,14,15) |
InChIキー |
ZSVGBRZAZZHJSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CN=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


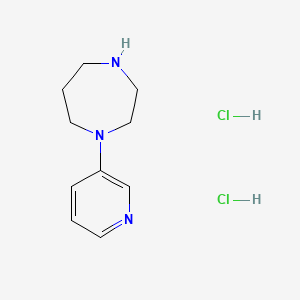
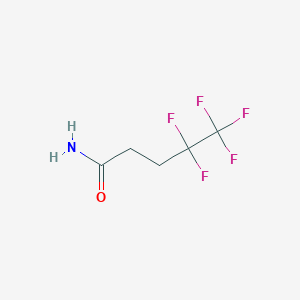
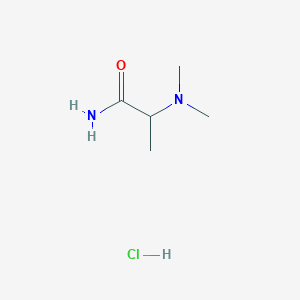
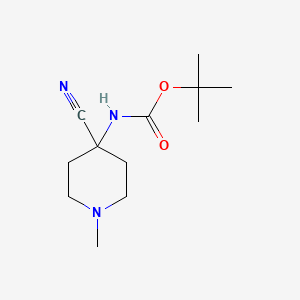
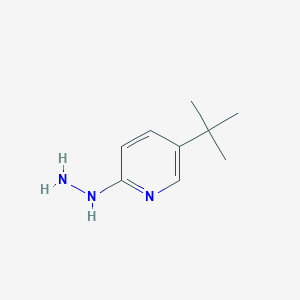
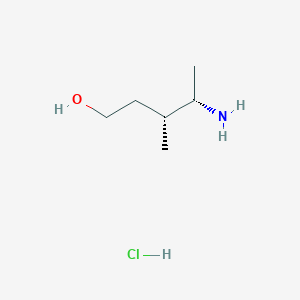
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
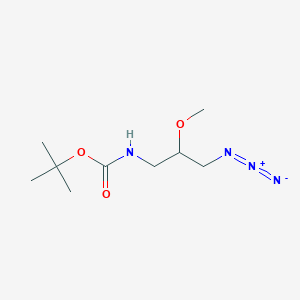
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
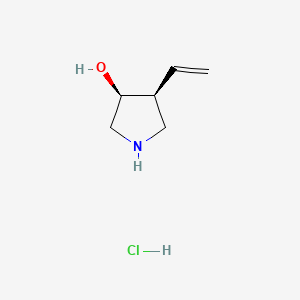
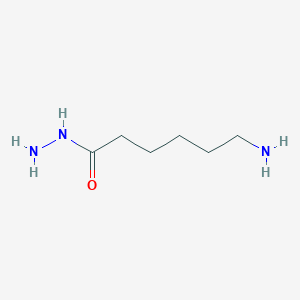
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
